molecular formula C26H56N10 B1196660 Alexidine CAS No. 22573-93-9

Alexidine

Cat. No.: B1196660
CAS No.: 22573-93-9
M. Wt: 508.8 g/mol
InChI Key: LFVVNPBBFUSSHL-UHFFFAOYSA-N
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Description

Alexidine is an antimicrobial compound belonging to the bisbiguanide class. It is known for its broad-spectrum activity against various pathogens, including bacteria and fungi. This compound is commonly used in medical and dental applications due to its potent antimicrobial properties and ability to disrupt biofilms .

Mechanism of Action

Target of Action

Alexidine primarily targets bacterial components such as lipopolysaccharide (LPS) and lipoteichoic acid (LTA), which are known to induce activation of cells of the immune system, leading to inflammation . These components are released either by the body’s natural defense molecules or by the action of antibiotics .

Mode of Action

This compound interacts with its targets, LPS and LTA, through a combination of hydrophobic interactions and electrostatic attraction driven by the membrane potential . This compound has a higher affinity for both LPS and LTA compared to chlorhexidine, another bisbiguanide . This interaction prevents cell activation of Toll-like receptors (TLRs) 4 and 2 by LPS and LTA, respectively .

Biochemical Pathways

This compound affects the biochemical pathways involving the activation of mitogen-activated protein kinases (ERK, p38, and JNK), leading to the downregulation of NFATc1 . This results in the suppression of receptor activator of NF-κB ligand (RANKL)-induced activation . Furthermore, this compound disrupts F-actin ring formation, which is crucial for the function of mature osteoclasts .

Pharmacokinetics

It is known that this compound can suppress bacterial membrane-induced cell activation at concentrations two orders of magnitude lower than that used in topical applications .

Result of Action

The interaction of this compound with LPS and LTA prevents the activation of TLR4 and TLR2, respectively . This leads to the suppression of NO production by macrophages in the presence of bacteria treated with different types of antibiotics . In addition, this compound disrupts F-actin ring formation, attenuating the ability of mature osteoclasts to resorb bone .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of bacterial products and/or implant-derived wear particles can activate immune cells to produce pro-osteoclastogenic cytokines that enhance osteoclast recruitment and activity, leading to bone destruction and osteolysis . This compound can prevent this inflammatory response and attenuate excessive osteoclast formation and bone resorption .

Biochemical Analysis

Biochemical Properties

Alexidine plays a significant role in biochemical reactions, particularly due to its ability to interact with various biomolecules. It has been shown to bind to lipopolysaccharides and lipoteichoic acids, which are components of bacterial cell walls. This binding prevents cell activation by antibiotics, thereby enhancing the antimicrobial efficacy of treatments . Additionally, this compound interacts with proteins such as Bcl-xL and Bak, influencing apoptotic pathways .

Cellular Effects

This compound affects various cell types and cellular processes. In osteoclasts, it inhibits formation and bone resorption by disrupting F-actin ring formation and downregulating NFATc1 . In cancer cells, this compound promotes apoptosis by activating caspases and altering mitochondrial membrane potential . It also impacts cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to bacterial membrane components, leading to cell membrane disruption and cell death . In cancer cells, this compound inhibits the interaction between anti-apoptotic and pro-apoptotic proteins, thereby promoting apoptosis . It also inhibits the activation of MAPK pathways, reducing the expression of genes involved in osteoclast differentiation and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound remains stable and retains its antimicrobial properties over extended periods . Prolonged exposure can lead to degradation and reduced efficacy. Long-term studies have shown that this compound can cause sustained inhibition of osteoclast activity and prolonged apoptotic effects in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth and osteoclast activity without significant toxicity . At higher doses, this compound can cause adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a minimal effective dose is required to achieve desired outcomes without toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as caspases and kinases, influencing apoptotic and signaling pathways . This compound also affects metabolic flux by altering the activity of enzymes involved in cellular respiration and energy production . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It binds to transporters and binding proteins, facilitating its movement across cell membranes . This compound accumulates in specific cellular compartments, such as mitochondria, where it exerts its apoptotic effects . Its distribution is influenced by factors such as cell type and the presence of specific transporters.

Subcellular Localization

This compound localizes to specific subcellular compartments, affecting its activity and function. It is often found in mitochondria, where it disrupts mitochondrial membrane potential and promotes apoptosis . This compound also localizes to the cell membrane, where it interacts with bacterial components and disrupts cell integrity . Post-translational modifications and targeting signals play a role in directing this compound to these specific compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alexidine typically involves the reaction of hexamethylene diamine with cyanamide, followed by the addition of a guanidine derivative. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired bisbiguanide structure .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions. The process includes the purification of the final product to ensure its efficacy and safety for medical and dental applications .

Chemical Reactions Analysis

Types of Reactions

Alexidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized bisbiguanide derivatives, while reduction can yield reduced bisbiguanide compounds .

Scientific Research Applications

Alexidine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies involving antimicrobial compounds.

    Biology: Employed in studies investigating the mechanisms of antimicrobial action and biofilm disruption.

    Medicine: Utilized in the development of antimicrobial treatments for infections, particularly those involving biofilms.

    Industry: Applied in the formulation of disinfectants and antiseptics for medical and dental use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Alexidine

This compound is unique due to its higher affinity for bacterial and fungal cell membranes compared to similar compounds like chlorhexidine. This higher affinity results in more effective disruption of biofilms and enhanced antimicrobial activity .

Properties

IUPAC Name

1-[N'-[6-[[amino-[[N'-(2-ethylhexyl)carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-(2-ethylhexyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56N10/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVVNPBBFUSSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56N10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1715-30-6 (di-hydrochloride)
Record name Alexidine [USAN:INN]
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DSSTOX Substance ID

DTXSID4048482
Record name Alexidine
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Molecular Weight

508.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Available as alexidine dihydrochloride, a solid; [MSDSonline]
Record name Alexidine
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CAS No.

22573-93-9
Record name Alexidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alexidine [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alexidine
Source EPA DSSTox
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Record name Alexidine
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Record name ALEXIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Alexidine Dihydrochloride exert its antimicrobial effect?

A1: this compound Dihydrochloride (AXD) is a bis-biguanide antiseptic that targets the cytoplasmic and outer membranes of bacterial cells. [] It interacts with lipid components, particularly acidic phospholipids, causing membrane permeability changes, loss of osmoregulation, and leakage of essential cytoplasmic constituents. [] This ultimately leads to bacterial cell death. []

Q2: Is the antimicrobial mechanism of AXD specific to certain bacteria?

A2: No, AXD demonstrates broad-spectrum antimicrobial activity. Studies show efficacy against various Gram-positive and Gram-negative bacteria, including Enterococcus faecalis, Klebsiella species, and Staphylococcus species. [, ] Additionally, AXD effectively inhibits the growth of various fungi, including Fusarium species, Candida species, and Aspergillus fumigatus. [, , , ]

Q3: Does AXD affect Acanthamoeba, a type of protozoa?

A3: Yes, AXD exhibits amoebicidal activity against pathogenic Acanthamoeba strains like A. castellanii, A. polyphaga, and A. rhysodes. [] Notably, higher concentrations of AXD are required to eliminate Acanthamoeba cysts compared to trophozoites. []

Q4: What makes AXD's activity against Acanthamoeba clinically significant?

A4: AXD's effectiveness against Acanthamoeba is particularly relevant in treating Acanthamoeba keratitis, a severe corneal infection. AXD's potency against both trophozoites and cysts, combined with its relatively low toxicity to corneal tissues, positions it as a potential therapeutic option. []

Q5: How does AXD's structure contribute to its interaction with cell membranes?

A5: AXD possesses two cationic active sites and hydrophobic ethylhexyl end groups. [] The cationic sites facilitate electrostatic interactions with negatively charged components of microbial cell membranes, like acidic phospholipids. [, ] The hydrophobic end groups contribute to membrane association through hydrophobic interactions. []

Q6: Beyond its antimicrobial effects, does AXD exhibit anticancer properties?

A6: Yes, AXD has shown promise as an apoptosis-promoting anticancer agent. [] It demonstrates a higher cytotoxic effect on cancer cell lines, including head and neck cancer and pancreatic cancer, compared to untransformed cells. [, ]

Q7: What is the mechanism behind AXD's anticancer activity?

A7: AXD induces apoptosis in cancer cells by targeting the mitochondria. [] It inhibits PTPMT1, a mitochondrial-specific protein tyrosine phosphatase, leading to mitochondrial damage, depolarization of the mitochondrial membrane potential (ΔΨM), and ultimately, caspase activation and apoptosis. [, , ]

Q8: Does AXD interfere with conventional cancer treatments like chemotherapy or radiotherapy?

A8: Studies indicate that AXD does not interfere with the activities of common chemotherapeutic agents like cisplatin and 5-fluorouracil, nor does it hinder the effects of radiation therapy. []

Q9: How does heat affect AXD's antimicrobial efficacy in different containers?

A9: AXD's antimicrobial efficacy is significantly compromised when heated within high-density polyethylene (HDPE) containers, particularly those used for Bausch & Lomb's ReNu with MoistureLoc contact lens solution. [, , , ] This reduction in activity is observed against a broad range of microorganisms, including fungi and bacteria. [] Importantly, this effect is not seen when AXD is heated in glass containers, suggesting a specific interaction between AXD and the HDPE material. [, , , ]

Q10: What is the mechanism behind the loss of AXD's activity in heated HDPE containers?

A10: Research reveals that AXD permeates into the walls of heated HDPE containers, leading to a significant reduction in its concentration within the solution. [, ] This reduced concentration is insufficient to effectively inhibit microbial growth, potentially explaining the link between heated AXD solutions in HDPE containers and the Fusarium keratitis outbreaks. [, ]

Q11: Is the interaction between AXD and HDPE unique to specific HDPE formulations?

A11: While the interaction has been primarily observed with the specific HDPE used in certain Bausch & Lomb contact lens solution containers, the exact reason for this specificity remains unclear. Further research is needed to fully understand the contributing factors. [, , , ]

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